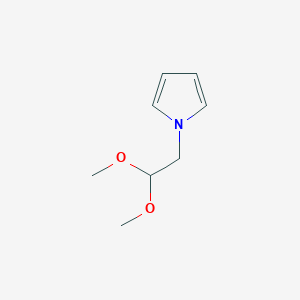
1-(2,2-Dimethoxyethyl)-1H-pyrrole
Descripción general
Descripción
1-(2,2-Dimethoxyethyl)-1H-pyrrole (DMEHP) is a heterocyclic compound with a unique structure and properties. It has been studied for its potential applications in various fields, including medicinal chemistry, organic synthesis, and laboratory experiments.
Aplicaciones Científicas De Investigación
Chemical Properties and Synthesis
- Synthesis Through Flash Vacuum Pyrolysis (FVP): The synthesis of 3-hydroxy-1H-pyrrole, a related compound to 1-(2,2-Dimethoxyethyl)-1H-pyrrole, can be achieved through Flash Vacuum Pyrolysis (FVP) of specific precursors, showing potential routes for synthesizing similar compounds (Hill et al., 2009).
Spectroscopic Characterization and Reactivity
- Characterization and Electrophilicity Analysis: Pyrrole tosylhydrazones, chemically similar to 1-(2,2-Dimethoxyethyl)-1H-pyrrole, have been characterized by various spectroscopic techniques. These molecules demonstrate strong electrophile characteristics, important for understanding the reactivity of similar compounds (Singh et al., 2015).
Molecular Interactions and Bonding
- Intermolecular Hydrogen Bonding: Studies on compounds with 2,2-dimethylbutynoic acid and pyridone termini, related in structure to 1-(2,2-Dimethoxyethyl)-1H-pyrrole, show intermolecular hydrogen bonding between amide and carboxylic acid groups. This highlights the potential for hydrogen bonding in similar structures (Wash et al., 1997).
Biological Activity
- Antibacterial and Analgesic Activity: Compounds structurally similar to 1-(2,2-Dimethoxyethyl)-1H-pyrrole have shown antibacterial and analgesic activities, suggesting potential biological applications for 1-(2,2-Dimethoxyethyl)-1H-pyrrole in medical research (Gein et al., 2010).
Non-Linear Optical Properties
- Non-Linear Optical (NLO) Response: Studies on pyrrole-2,5-dione derivatives, which share a similar pyrrole core with 1-(2,2-Dimethoxyethyl)-1H-pyrrole, indicate that these compounds may exhibit significant non-linear optical properties. This suggests potential applications in optical and electronic devices (Paprocka et al., 2022).
Electromagnetic and Optical Studies
- Spectroscopic and Quantum Mechanical Studies: Investigations into the structural, electromagnetic, and opticalproperties of 1-(2-aminophenyl) pyrrole and its analogs, which are structurally related to 1-(2,2-Dimethoxyethyl)-1H-pyrrole, offer insights into the potential applications of these compounds in material science. This includes their use in electronic and photonic devices due to their unique electromagnetic and optical properties (Srikanth et al., 2020).
Applications in Polymer Science
- Electrochromic and Ion Receptor Properties: The study of N-linked polybispyrroles, which include a similar pyrrole structure as in 1-(2,2-Dimethoxyethyl)-1H-pyrrole, reveals their potential in polymer science. These compounds have shown exciting electrochromic and ion receptor properties, indicating their usefulness in creating smart materials and sensors (Mert et al., 2013).
Molecular Interaction Analysis
- Molecular Structure and Chemical Reactivity: Research on pyrrole hydrazide–hydrazone derivatives, closely related to 1-(2,2-Dimethoxyethyl)-1H-pyrrole, highlights detailed molecular interaction analyses. These studies shed light on the potential chemical reactivity and interaction profiles of similar compounds, useful in designing new materials and pharmaceuticals (Rawat & Singh, 2014).
Antimicrobial Properties
- Synthesis and Antimicrobial Activity: The synthesis of pyrrole derivatives and their evaluation as antimicrobial agents demonstrates the potential of compounds like 1-(2,2-Dimethoxyethyl)-1H-pyrrole in developing new antimicrobial treatments (Hublikar et al., 2019).
Quantum Chemical Studies
- Quantum Chemical Calculations and Corrosion Inhibition: Studies on pyrrole derivatives, including those with structures similar to 1-(2,2-Dimethoxyethyl)-1H-pyrrole, have explored their corrosion inhibition properties through quantum chemical calculations. This research indicates possible applications in material science, particularly in corrosion prevention (Louroubi et al., 2019).
Propiedades
IUPAC Name |
1-(2,2-dimethoxyethyl)pyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c1-10-8(11-2)7-9-5-3-4-6-9/h3-6,8H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOPYGFRXGDLMOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CN1C=CC=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20377463 | |
| Record name | 1-(2,2-Dimethoxyethyl)-1H-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20377463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,2-Dimethoxyethyl)-1H-pyrrole | |
CAS RN |
93217-61-9 | |
| Record name | 1-(2,2-Dimethoxyethyl)-1H-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20377463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




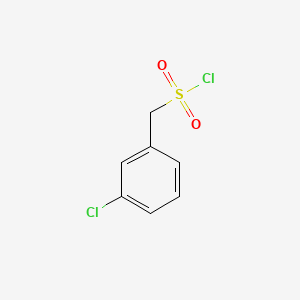
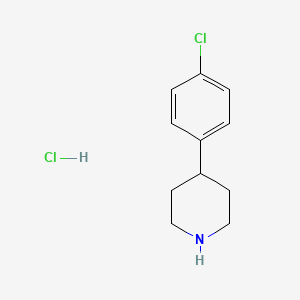
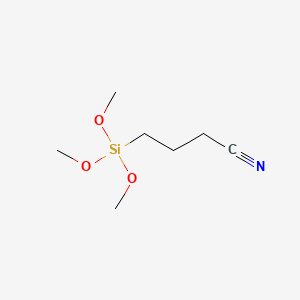
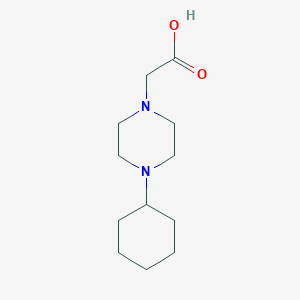
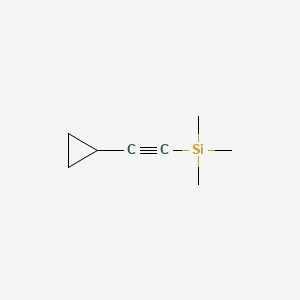
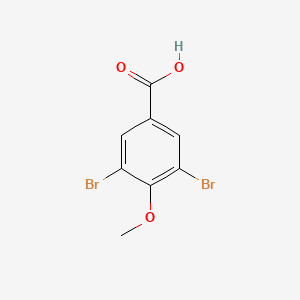
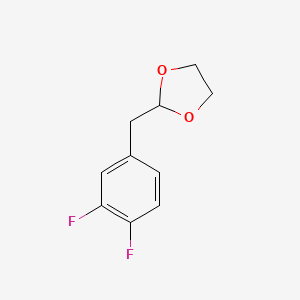
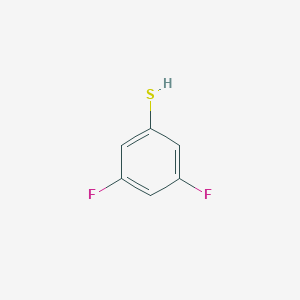
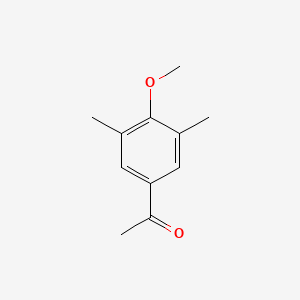
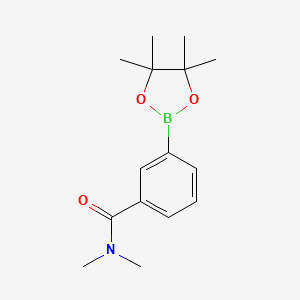
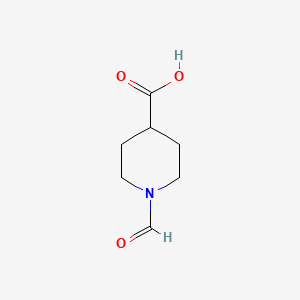
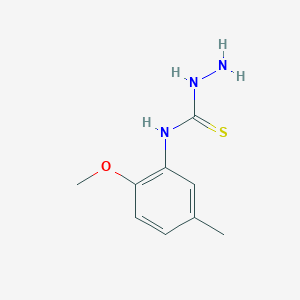
![2-(3-Methoxyphenyl)-6-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1363606.png)